The following diagram illustrates the core alternating-access mechanism of SGLT2 and where dapagliflozin binds to inhibit it, based on cryo-EM structural studies [1].
SGLT2 inhibition blocks glucose and sodium transport from the urinary filtrate by binding to the outward-facing conformation of the transporter, preventing its conformational change and subsequent substrate release into the cell [1].
For researchers investigating SGLT2 inhibition, the following table summarizes key methodologies from foundational structural biology studies.
| Experimental Goal | Detailed Methodology | Key Findings & Significance |
|---|
| Protein Expression & Purification [1] | • Construct: N-terminal sfGFP-tagged hSGLT2 co-expressed with hMAP17 in insect or mammalian cells. • Solubilization: Use DDM (n-dodecyl β-D-maltoside) micelles. • Purification: GFP-nanobody affinity chromatography, followed by gel filtration. | Enabled high-yield production of stable, monodisperse hSGLT2–MAP17 complex, crucial for structural studies. | | Ligand-Binding Assays [1] | • Sample Preparation: Incubate purified hSGLT2–MAP17 complex with inhibitor (e.g., 100µM this compound). • Technique: Cryo-EM single-particle analysis. • Controls: Membrane fractions from expressing cells assayed for α-methyl-d-glucopyranoside (α-MG) uptake inhibition. | Confirmed this compound binds outward-facing conformation with Na+ bound at Na2 site, providing structural basis for inhibition. | | Functional Transport Assays [1] | • Cell-Based Uptake: Measure radio-labeled α-MG uptake in hSGLT2–MAP17 expressing cells. • Inhibition Assay: Pre-incubate cells with increasing concentrations of this compound (e.g., 0.1nM–10µM) before α-MG addition. | Quantified inhibitor potency (IC50) and confirmed SGLT2-specific activity in a cellular context. | | Structural Determination [1] | • Sample Vitrification: Apply inhibitor-bound complex to cryo-EM grids, blot, and plunge-freeze. • Data Collection: Acquire movies on a cryo-EM microscope. • Processing: Motion correction, particle picking, 2D/3D classification, and refinement in RELION. | Yielded high-resolution (2.6–3.3 Å) structures, revealing atomic details of inhibitor binding and transporter conformations. |
The pharmacological profile of this compound and other SGLT2 inhibitors is characterized by their binding and functional selectivity.
| Pharmacological Parameter | This compound | Empagliflozin | Canagliflozin |
|---|---|---|---|
| SGLT2 Inhibition (IC50) | ~1 nM [1] | ~1 nM [1] | ~1-4 nM [1] [2] |
| SGLT2 Selectivity (vs. SGLT1) | High (~1,200-fold) [2] | Highest (~2,500-fold) [2] | Lower (~250-fold) [2] |
| Clinical Dose (once daily) | 5-10 mg [3] | 10-25 mg [3] | 100-300 mg [4] |
| Urinary Glucose Excretion | ~70 g/day [2] | ~70 g/day [2] | Information Missing |
| HbA1c Reduction | ~0.5-0.6% [2] | ~0.5-0.6% [2] | ~0.6-0.7% [2] |
The insulin-independent mechanism of this compound translates into several key clinical advantages and expanded indications:
The following table synthesizes the key efficacy and safety outcomes of this compound in heart failure patients from the reviewed meta-analyses.
| Outcome Measure | Effect of this compound (vs. Control) | Statistical Summary | References |
|---|
| All-Cause Mortality | Significant reduction | RR = 0.89 (95% CI: 0.82-0.97, P = 0.006) HR = 0.88 (95% CI: 0.80-0.97, P = 0.008) | [1] [2] | | Cardiovascular Mortality | Significant reduction | RR = 0.87 (95% CI: 0.78-0.97, P = 0.01) HR = 0.89 (95% CI: 0.80-0.98, P = 0.015) | [1] [2] | | HF Hospitalization | Significant reduction | RR = 0.76 (95% CI: 0.70-0.84, P < 0.00001) HR = 0.72 (95% CI: 0.66-0.79, P < 0.001) | [1] [2] | | Composite of HF Hospitalization or CV Death | Significant reduction | HR = 0.79 (95% CI: 0.73-0.85, P < 0.001) | [2] | | In-Hospital CV Mortality (in AHF) | Significant reduction | RR = 0.56 (95% CI: 0.36-0.88, P = 0.01) | [3] | | 30-Day Hospital Readmission (in AHF) | Significant reduction | RR = 0.73 (95% CI: 0.54-0.99, P = 0.05) | [3] | | Worsening Renal Failure | No significant effect (in AHF analysis) | Not Significant | [3] | | Risk of Hypotension | No significant increase (in AHF analysis) | RR = 0.82 (95% CI: 0.36-1.84, P = 0.63) | [3] |
The table below summarizes efficacy data across different types of heart failure, particularly highlighting the benefits for HF with preserved (HFpEF) and reduced (HFrEF) ejection fraction.
| Heart Failure Type | Key Efficacy Findings | Statistical Summary | References |
|---|
| HFrEF (Heart Failure with Reduced Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.74 (95% CI: 0.65-0.85, P < 0.001) | [4] | | HFpEF (Heart Failure with Preserved Ejection Fraction) | Significant reduction in cardiovascular death and HF progression. | HR: 0.82 (95% CI: 0.73-0.92, P = 0.0008) | [4] | | HFmrEF (Heart Failure with mildly Reduced Ejection Fraction) | Benefits similar to HFpEF, based on subgroup analyses. | Information derived from subgroup analysis. | [4] |
The robust findings on this compound are derived from a strict methodological framework, primarily following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines [3] [2] [4]. The diagram below outlines the core workflow for these analyses.
Key methodological components include:
The table below summarizes the most frequently observed adverse reactions associated with dapagliflozin, primarily from pooled analyses of placebo-controlled clinical trials [1].
| Adverse Reaction | Incidence in Dapa 10 mg | Incidence in Placebo | Comments |
|---|---|---|---|
| Genital Mycotic Infections | 5.5% | 0.6% | More common in women (8.4%) and uncircumcised men; usually mild to moderate and rarely led to discontinuation [2] [1]. |
| Urinary Tract Infections (UTI) | 4.7% | 3.5% | More frequent in women; most events were mild to moderate. Serious UTIs were generally low and balanced with placebo in cardiovascular and heart failure trials [2] [1]. |
| Symptomatic Hypotension | Not Quantified | Not Quantified | Reported more often with this compound; risk is increased with diuretics, in the elderly, and in patients with renal impairment [2] [3]. |
| Renal Impairment | Not Quantified | Not Quantified | Reported more often with this compound [3]. |
| Hypoglycemia | Up to 43% | Not Quantified | Most common when used with insulin or sulfonylureas. Incidence in monotherapy trials was similar to placebo [2]. |
Serious but less common risks require vigilance. The following table outlines key serious adverse reactions and their management considerations.
| Serious Reaction | Clinical Presentation | Risk Factors & Management |
|---|---|---|
| Diabetic Ketoacidosis (DKA) | Nausea, vomiting, abdominal pain, malaise, elevated anion gap metabolic acidosis [2]. | Can occur with blood glucose <250 mg/dL; factors include insulin reduction, acute illness, alcohol use. Requires immediate medical attention [2] [1]. |
| Necrotizing Fasciitis (Fournier's Gangrene) | Tenderness, redness, swelling in perineal/genital area, fever, malaise [2]. | Rare but serious; requires immediate surgical debridement and antibiotics. Discontinue this compound [2] [1]. |
| Volume Depletion | Dizziness, fainting, orthostatic hypotension [2] [3]. | Higher risk in elderly, renal impaired, on diuretics or ACE/ARB inhibitors. Assess volume status before initiation [2]. |
| Acute Kidney Injury | Decreased urine output, edema, elevated serum creatinine [2] [4]. | Monitor renal function periodically. |
| Urosepsis & Pyelonephritis | Fever, chills, back pain, nausea/vomiting [2]. | Serious urinary tract infections have been reported; prompt treatment is required [2]. |
Emerging research reveals this compound's effects extend beyond SGLT2 inhibition, involving multiple signaling pathways. Key experimental models and findings are detailed below.
This study investigated this compound's anti-arthritic effects and its mechanism through AMPK activation [5].
The diagram below summarizes the proposed molecular mechanism of this compound in this arthritis model:
Mechanism of this compound in an Arthritis Model
This study explored this compound's protective effect against high glucose-induced peritoneal fibrosis, a complication for patients on peritoneal dialysis [6].
The diagram below illustrates the molecular pathway identified in this fibrosis study:
This compound's Action in Peritoneal Fibrosis
Dapagliflozin exerts its cardioprotective effects through several interconnected cellular pathways, as summarized in the table below.
| Mechanism | Key Pathway/Component | Observed Effect |
|---|---|---|
| Inflammation & Oxidative Stress Reduction | AKT signaling pathway activation; Reduced NLRP3 activation [1] | ↓ Reactive Oxygen Species (ROS); ↓ Inflammatory cytokines [1] |
| Ion Homeostasis & Metabolism | Inhibition of Na+/H+ exchanger 1 (NHE1); Modulation of GLUT1 [1] [2] | Improved cellular ion balance; Shift in myocardial energy metabolism [1] [2] |
| Fibrosis & Hypertrophy Attenuation | Inhibition of TGF-β1/Smad signaling pathway [3] | ↓ Cardiomyocyte hypertrophy; ↓ Myocardial fibrosis [1] [3] |
| Endothelial Function Improvement | Increased eNOS expression; Restoration of PI3K/AKT signaling [1] | Improved vascular endothelial health and function [1] |
| Cell Survival & Death Regulation | Activation of AMPKα signaling; Reduction of excessive autophagy (autosis) [4] [2] | ↓ Cardiomyocyte apoptosis; ↓ Infarct size [4] [5] |
These mechanisms can be visualized as an interconnected signaling pathway below.
Experimental data from various animal models consistently show this compound's protective effects against cardiac injury, as detailed in the table below.
| Disease/Condition Model | Key Experimental Findings | Reference |
|---|---|---|
| 5-FU-Induced Cardiotoxicity (Rat) | EF reduction attenuated by 9.5%; 50% lower ST elevation; reduced inflammatory infiltration [6] [7] | Frontiers (2025) |
| Radiotherapy-Induced Damage (Rat) | 17.3% lower EF decrease; 68% less sarcomyolysis; 64% less inflammatory infiltration [8] | Anatol J Cardiol (2025) |
| Myocardial Infarction (Mouse/Rat) | Improved LVEF; attenuated ventricular remodeling; reduced infarct size; ↓ NT-proBNP [9] [4] [5] | Front Endocrinol (2025); Sci Rep (2024) |
| Chronic Heart Failure (Rabbit) | Improved myocardial structure/function; ameliorated fibrosis via TGF-β1/Smad inhibition [3] | Front Pharmacol (2022) |
| Ischemia/Reperfusion Injury (Rat) | Reduced infarct size & arrhythmias; improved mitochondrial function & LV function [5] | Cardiovasc Diabetol (2020) |
For researchers looking to replicate these findings, here are the methodologies from key studies.
The evidence supports this compound's potential beyond glucose control.
Alzheimer's disease (AD) represents a profound challenge in neurodegenerative medicine, characterized by progressive cognitive decline, amyloid-β (Aβ) plaque deposition, and neurofibrillary tangle formation. Recent research has revealed striking pathophysiological parallels between AD and metabolic disorders, particularly type 2 diabetes mellitus, leading to the characterization of AD as "Type III Diabetes" [1]. This conceptual framework provides a compelling rationale for investigating antidiabetic agents with pleiotropic mechanisms for AD treatment.
Dapagliflozin (DAPA), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a promising candidate for AD therapy based on several key observations. Large-scale clinical studies have demonstrated that patients with type 2 diabetes prescribed SGLT2 inhibitors exhibit a significantly lower risk of dementia, with this compound showing the most pronounced risk reduction among medications in this class [2]. Beyond its glucoregulatory actions, this compound demonstrates multiple neuroprotective properties through diverse molecular mechanisms, positioning it as a compelling multi-target therapeutic approach for AD [3] [1].
The presence of SGLT receptors in critical brain regions including the hippocampus, cerebellum, and blood-brain barrier endothelial cells provides an anatomical basis for this compound's direct central nervous system effects [2]. This comprehensive review synthesizes current mechanistic evidence from preclinical studies to elucidate this compound's potential in AD management, with particular emphasis on its effects on protein pathology, oxidative stress, neuroinflammation, insulin signaling, autophagy, and mitochondrial function.
This compound demonstrates significant efficacy in modulating the core proteinopathies of Alzheimer's disease through multiple interconnected pathways:
Aβ Pathology Reduction: In an aluminum chloride (AlCl₃)-induced AD rat model, this compound treatment (1-5 mg/kg) resulted in a substantial, dose-dependent reduction in cerebral Aβ peptide levels. Histopathological analysis confirmed decreased amyloid plaque deposition and reduced neuritic pathology in this compound-treated groups [4]. Additionally, in cellular models of AD, this compound demonstrated protective effects against Aβ1-42-induced neurotoxicity, preserving neuronal viability and reducing apoptotic signaling [5].
Tau Hyperphosphorylation Attenuation: this compound significantly reduces tau hyperphosphorylation through modulation of key tau kinases. In Aβ1-42-treated neuronal cultures, this compound downregulated the expression of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5), both critical regulators of tau phosphorylation status [5]. This effect was further supported by findings in chronic restraint stress models, where this compound treatment reduced hippocampal levels of phosphorylated tau [6].
Table 1: Experimental Models Demonstrating this compound's Effects on AD Pathology
| Experimental Model | Dosage Regimen | Key Findings on Aβ & Tau Pathology | Citation |
|---|---|---|---|
| AlCl₃-induced AD rat model | 1-5 mg/kg daily for 4 weeks | Dose-dependent reduction in Aβ levels; decreased amyloid plaques and neurofibrillary tangles | [4] |
| Aβ1-42-treated cellular model | Not specified | Reduced Aβ-induced neurotoxicity; downregulation of GSK-3β and CDK5 expression | [5] |
| Chronic restraint stress rat model | 1 mg/kg/day for 6 weeks | Reduced hippocampal p-tau levels | [6] |
The brain's high metabolic rate and lipid content render it particularly vulnerable to oxidative damage, which represents a fundamental component of AD pathogenesis. This compound addresses this vulnerability through several antioxidant mechanisms:
Nrf2 Pathway Activation: Research demonstrates that this compound activates the Nrf2 signaling pathway, a master regulator of antioxidant response elements. In lipopolysaccharide-treated AD model rats, this compound administration resulted in a 98.23% increase in Nrf2 content and a 1.22-fold enhancement in total antioxidant capacity compared to untreated controls [2]. This pathway activation subsequently upregulates cytoprotective enzymes including heme oxygenase-1 (HO-1) [4].
Direct Reduction of Oxidative Stress Markers: In the AlCl₃-induced AD model, this compound treatment significantly reversed oxidative stress parameters, with reduced malondialdehyde (MDA) levels (a lipid peroxidation marker) and enhanced activities of antioxidant enzymes including superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT) in adose-dependent manner [4]. These findings indicate this compound's capacity to both directly neutralize reactive oxygen species and bolster endogenous antioxidant defense systems.
Neuroinflammation represents a critical driver of Alzheimer's disease progression, and this compound demonstrates significant immunomodulatory properties:
NLRP3 Inflammasome Suppression: In cellular models, this compound effectively downregulated NLRP3 inflammasome expression in response to Aβ1-42 exposure, resulting in reduced production of pro-inflammatory cytokines including IL-1β and IL-18 [5]. The NLRP3 inflammasome has been increasingly recognized as a key mediator of neuroinflammation in AD.
HMGB1/TLR4/NF-κB Pathway Modulation: this compound appears to inhibit the TLR4/NF-κB signaling cascade, a pivotal pathway in inflammatory response amplification. By reducing the expression of high-mobility group protein box 1 (HMGB1) and subsequent NF-κB activation, this compound decreases the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in hippocampal neurons [2]. This effect was particularly noted in models of diabetic liver injury, where this compound inhibited the ERK/IKKβ/NF-κB signaling pathway [7], suggesting a conserved anti-inflammatory mechanism across tissue types.
Table 2: this compound's Impact on Oxidative Stress and Inflammation Markers
| Parameter Category | Specific Marker | Effect of this compound | Experimental Model |
|---|---|---|---|
| Oxidative Stress | Nrf2 Pathway | Activation (98.23% increase in Nrf2) | LPS-treated AD rat model [2] |
| Total Antioxidant Capacity | 1.22-fold enhancement | LPS-treated AD rat model [2] | |
| Malondialdehyde (MDA) | Significant decrease | AlCl₃-induced AD model [4] | |
| Antioxidant Enzymes (SOD, GSH, CAT) | Significant increase | AlCl₃-induced AD model [4] | |
| Neuroinflammation | NLRP3 Inflammasome | Downregulation | Aβ1-42 cellular model [5] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced production | Multiple models [5] [2] | |
| ERK/IKKβ/NF-κB Pathway | Inhibition | Diabetic liver injury model [7] |
The intersection between insulin resistance and Alzheimer's pathology represents a particularly promising target for this compound:
PI3K/AKT/GSK-3β Pathway Enhancement: this compound has been shown to potentiate insulin signaling through the PI3K/AKT pathway, resulting in increased phosphorylation and inhibition of GSK-3β [1]. This mechanism not only improves neuronal insulin sensitivity but also concurrently reduces tau hyperphosphorylation, as GSK-3β represents a major tau kinase.
AMPK/mTOR Pathway Modulation: Research indicates that this compound activates AMP-activated protein kinase (AMPK) while reducing mammalian target of rapamycin (mTOR) phosphorylation [4] [6]. This metabolic switching has dual beneficial effects: it enhances autophagic clearance of pathological proteins while improving cellular energy homeostasis through regulation of glucose metabolism.
Cerebral Glucose Metabolism Improvement: this compound treatment in AD models resulted in modulation of glucose transporters (GLUTs) and glycolytic enzymes, ultimately leading to improved cerebral glucose levels and utilization [4]. This effect addresses the well-documented cerebral glucose hypometabolism observed in Alzheimer's patients.
Cellular quality control mechanisms represent critical targets in neurodegenerative diseases:
Autophagy Enhancement: this compound has demonstrated the ability to upregulate autophagic processes in neuronal cells, facilitating the clearance of aggregated proteins including Aβ and hyperphosphorylated tau [3] [1]. This effect appears mediated through both AMPK activation and mTOR inhibition, key regulators of the autophagic pathway.
Mitochondrial Function Preservation: In chronic restraint stress models, this compound treatment significantly improved mitochondrial parameters, with increased ATP levels and enhanced cytochrome C oxidase activity [6]. These biochemical improvements were corroborated by ultrastructural analysis using transmission electron microscopy, which revealed better preservation of mitochondrial morphology in this compound-treated subjects.
Beyond the primary pathways described above, this compound demonstrates several additional neuroprotective effects:
Acetylcholinesterase Inhibition: this compound exhibits acetylcholinesterase (AChE) inhibitory activity in AD models, resulting in increased acetylcholine availability and improved cholinergic neurotransmission [1] [4]. This mechanism aligns with currently approved symptomatic treatments for Alzheimer's disease.
Blood-Brain Barrier Protection: Evidence suggests that this compound helps maintain blood-brain barrier integrity through protection of endothelial cells, potentially limiting the entry of peripheral inflammatory mediators into the CNS [2].
Synaptic Plasticity Enhancement: this compound treatment has been associated with increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, suggesting a role in promoting synaptic resilience and neuronal survival [6].
Various animal models have been employed to investigate this compound's effects on Alzheimer's pathology:
AlCl₃-Induced AD Model: Rats received AlCl₃ (70 mg/kg) intraperitoneally daily for 9 weeks to induce AD-like pathology. This compound (1 or 5 mg/kg) was administered during the final 4 weeks of AlCl₃ treatment. Behavioral assessments included Morris Water Maze and Y-maze tests, followed by biochemical and histopathological analysis [4].
Chronic Restraint Stress Model: Rats were subjected to 4 hours of daily restraint stress for 6 weeks to induce cognitive impairment. This compound (1 mg/kg/day) was administered concurrently throughout the stress period. Assessments included behavioral tests, hippocampal oxidative markers, insulin signaling proteins, mitochondrial function, and Aβ/p-tau levels [6].
LPS-Induced Neuroinflammation Model: Rats received lipopolysaccharide injections to induce neuroinflammation and oxidative stress. This compound was administered to evaluate its effects on the Nrf2 antioxidant pathway and inflammatory markers [2].
Cellular models provide mechanistic insights at the molecular level:
Aβ1-42-Treated Neuronal Cultures: Primary neuronal cultures or neuronal cell lines were treated with Aβ1-42 to model amyloid toxicity. This compound's effects on cell viability (MTT assay), apoptosis (annexin-V staining), oxidative stress (DCFH-DA), and inflammatory pathway activation were assessed [5].
High Glucose-Stimulated Cells: Various cell types were exposed to high glucose conditions to model diabetic stress, with investigation of this compound's effects on ERK/IKKβ/NF-κB signaling and inflammatory cytokine production [7].
This compound activates AMPK, inhibiting mTOR to stimulate autophagy.
This compound inhibits ERK/IKKβ/NF-κB signaling to reduce neuroinflammation.
This compound enhances PI3K/AKT signaling, inhibiting GSK-3β to reduce pathology.
The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic candidate for Alzheimer's disease. Its pleiotropic mechanisms address several core pathological processes simultaneously, including amyloid and tau pathology, neuroinflammation, oxidative stress, insulin resistance, impaired autophagy, and mitochondrial dysfunction.
The well-established safety profile of this compound from extensive use in diabetic patients potentially facilitates its repurposing for neurological indications. However, several research gaps remain to be addressed. Future studies should focus on validating these mechanisms in additional AD models, including transgenic animals that more closely recapitulate the full spectrum of human Alzheimer's pathology. Dose-response relationships and treatment initiation timing require further elucidation to optimize potential therapeutic efficacy. Importantly, the translational potential of these preclinical findings needs verification through well-designed clinical trials in Alzheimer's patients, both with and without comorbid diabetes.
The cardioprotective effects of dapagliflozin are rooted in specific molecular pathways, which have been elucidated through standardized experimental models.
This pathway is central to this compound's protection against hypoxia-induced injury, such as in myocardial infarction.
This compound promotes cell survival under stress by targeting the FOXO3 and HIF-1α pathways to increase STC1.
Key Experimental Protocol (in vitro):
This compound's anti-fibrotic effect is crucial for preventing adverse cardiac remodeling.
This compound inhibits the pro-fibrotic TGF-β1/Smad signaling pathway, reducing collagen deposition.
Key Experimental Protocol (in vivo):
The following table provides specific quantitative findings from key studies, illustrating the magnitude of this compound's effects.
| Study Model / Population | Key Parameter | Result (this compound vs. Control) | Method of Measurement |
|---|---|---|---|
| T2DM & CAD (4-year follow-up) [4] | Coronary Flow Reserve (CFR) | ↑ 34.4% (from 2.15 to 2.85, p=0.001) | 13N-ammonia PET/CT |
| Epicardial Adipose Tissue (EAT) Thickness | ↓ 29.18% (p=0.03) | PET/CT | |
| HFrEF Patients (6-month trial) [5] | Left Ventricular Ejection Fraction (LVEF) | ↑ from 34.6% to 37.5% (p<0.001) | Transthoracic Echocardiography |
| End-Systolic Volume (ESV) | ↓ from 113 mL to 110 mL (p<0.001) | Transthoracic Echocardiography | |
| Ventilatory Efficiency (VE/VCO2 slope) | Improved from 34.2 to 33.7 (p=0.006) | Cardiopulmonary Exercise Test (CPET) | |
| Normoglycemic CHF Rabbits [3] | Collagen Volume Fraction (CVF) | Significant reduction (p<0.05) | Masson's Trichrome Staining |
| TGF-β1, Collagen I/III Expression | Significant downregulation (p<0.05) | Western Blot / Immunohistochemistry | |
| OGD H9c2 Cardiomyoblasts [1] [2] | Apoptosis | Significant inhibition (p<0.05) | Flow Cytometry (Annexin V/PI) |
| ATP Levels & Mitochondrial Function | Significant restoration (p<0.05) | Luminescence Assay / JC-1 Staining |
For researchers in drug development, the evidence underscores that this compound:
The presented data and mechanistic diagrams provide a strong foundation for further investigation into this compound's role as a cornerstone therapy in cardiometabolic diseases.
The foundational mechanism of dapagliflozin occurs in the kidney. By selectively inhibiting Sodium-Glucose Cotransporter 2 (SGLT2) in the early segment of the proximal tubule, this compound blocks the reabsorption of filtered glucose and sodium [1]. This leads to:
The increased solute load in the tubule obligates water excretion, resulting in osmotic diuresis [1]. This also influences tubuloglomerular feedback, reducing intraglomerular pressure [1].
The efficacy of this compound's effects varies with a patient's underlying kidney function. The table below summarizes key findings from a pooled analysis of 11 phase 3 clinical trials [2].
| Cardiovascular Risk Factor | Effect in eGFR ≥90 mL/min/1.73 m² | Effect in eGFR ≥60 to <90 mL/min/1.73 m² | Effect in eGFR ≥45 to <60 mL/min/1.73 m² |
|---|---|---|---|
| HbA1c (Glycemic Control) | Placebo-adjusted reduction: ~ 0.6% | Placebo-adjusted reduction: ~ 0.5% | Placebo-adjusted reduction: ~ 0.3% |
| Body Weight | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR |
| Blood Pressure | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR | Consistent reductions, independent of baseline eGFR |
| Hematocrit | Consistent increases, independent of baseline eGFR | Consistent increases, independent of baseline eGFR | Consistent increases, independent of baseline eGFR |
| Albuminuria (UACR) | Reductions observed | Reductions observed | Largest placebo-adjusted reduction |
Source: Adapted from Clin J Am Soc Nephrol. 2017;12(5):751-759 [2]. Abbreviations: eGFR, estimated glomerular filtration rate; UACR, urinary albumin-to-creatinine ratio.
The benefits of this compound extend beyond diuresis and natriuresis, involving direct effects on various organs. The diagram below summarizes the key signaling pathways identified in preclinical research.
This compound's multi-organ signaling pathways. EMT: Epithelial-to-Mesenchymal Transition.
The following table outlines the main experimental approaches used to elucidate this compound's mechanisms in the studies cited.
| Research Focus | Key In-Vitro/Ex-Vivo Models | Key In-Vivo Models | Primary Interventions & Measurements |
|---|
| Direct Cardiac Protection | - Isoproterenol (ISO)-stimulated cardiomyocytes [3] | - Normoglycemic rabbit CHF model (aortic constriction) [4] | - Interventions: DAPA co-treatment or post-stimulation.
The mechanisms described translate into proven clinical benefits, supported by large-scale outcome trials:
The diagram below illustrates the journey from the primary renal action to the resulting clinical benefits.
Proposed pathway from this compound's mechanism to clinical benefits.
1. Introduction and Rationale
Dapagliflozin is a potent SGLT2 inhibitor used for managing Type 2 Diabetes Mellitus. As a BCS Class III drug, it has high solubility but low permeability, which can limit its oral bioavailability [1] [2]. Nano-bilosomes have emerged as a promising strategy to overcome this challenge. These are nanoscale vesicular systems stabilized by the incorporation of bile salts. The bile salts confer remarkable advantages, including enhanced resistance to gastrointestinal enzymes and bile salts, improved permeation across the intestinal barrier, and potentially increased bioavailability by leveraging the Apical Sodium-dependent Bile Acid Transporter (ASBT) [2] [3].
2. Experimental Design (Box-Behnken)
A Box-Behnken Design (BBD) is a response surface methodology ideal for this optimization as it requires fewer runs than a full factorial design and avoids extreme experimental conditions, making it efficient and practical [4] [5].
The goal of the numerical optimization is to maximize %EE, ZP (absolute value), and drug release, while minimizing PS and PDI to achieve a stable, monodisperse, and efficient nano-formulation [1].
Protocol 1: Preparation via Thin-Film Hydration Method
| Step | Procedure | Critical Parameters |
|---|---|---|
| 1 | Dissolution: Dissolve weighed quantities of this compound, cholesterol (lipid), Span 60 (surfactant), and an edge activator (e.g., Tween 80) in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask [6] [2]. | Ensure complete dissolution of all components. |
| 2 | Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C to form a thin, dry lipid film on the inner wall of the flask [6] [2]. | The rotation speed and temperature should be controlled for uniform film formation. |
| 3 | Drying: Place the flask in a desiccator overnight to remove any residual organic solvent [6] [2]. | Complete solvent removal is crucial for the stability of the vesicles. |
| 4 | Hydration: Hydrate the dry film with an aqueous solution of sodium deoxycholate (bile salt) by rotating the flask in the evaporator (without vacuum) at 40°C for 45-60 minutes. This yields a multilamellar vesicular dispersion [6] [2]. | Hydration temperature and time are key for proper vesicle formation. |
| 5 | Size Reduction: Subject the resulting bilosome dispersion to sonication using a probe sonicator for several cycles (e.g., 1 min/cycle with 30s intervals) to reduce the vesicle size to the nanoscale [2]. | Optimize sonication time and amplitude to prevent drug degradation or aggregation. |
Protocol 2: In-Vitro and Ex-Vivo Characterization
%EE = (Total Drug Added – Free Unentrapped Drug) / (Total Drug Added) × 100
An optimized formulation can achieve an EE of over 86% [1].The systematic development process leads to a formulation with well-defined characteristics and significantly improved performance.
Table 1: Characteristics of Optimized this compound Bilosomes
| Parameter | Result from Optimized Formulation |
|---|---|
| Particle Size | 155.36 ± 2.48 nm [1] |
| Polydispersity Index (PDI) | 0.126 ± 0.23 [1] |
| Zeta Potential | -16.59 ± 1.64 mV [1] |
| Entrapment Efficiency | 86.37 ± 2.6% [1] |
| *In Vitro* Drug Release (24h) | 75.31 ± 2.68% [1] |
Table 2: Key Pharmacokinetic and Pharmacodynamic Outcomes
| Study Type | Key Finding (Compared to Drug Solution) |
|---|---|
| *In Vivo* Pharmacokinetics (Rats) | 3.41-fold increase in AUC (Area Under the Curve), indicating vastly improved bioavailability [1]. |
| Ex-Vivo Permeation | 4.49 times higher drug flux [1]. |
| *In Vivo* Pharmacodynamics (Anti-diabetic activity in diabetic rats) | Significantly enhanced therapeutic efficacy in lowering blood glucose levels and marked improvement in biochemical parameters [1]. |
The following diagrams outline the procedural workflow and the logical structure of the optimization design.
Diagram Title: Bilosome Development Workflow
Diagram Title: BBD Optimization Inputs and Outputs
The application of a Box-Behnken Design provides a systematic and efficient framework for optimizing this compound-loaded bilosomes. The resulting nano-formulation demonstrates superior characteristics—including nanoscale particle size, high drug loading, sustained release profile, and significantly enhanced oral bioavailability and therapeutic efficacy compared to a conventional drug solution. This makes bilosomes a highly promising oral drug delivery carrier for this compound and other poorly permeable drugs.
The table below summarizes the design and principal findings of key this compound heart failure trials.
| Trial Name | Patient Population | Sample Size | Primary Endpoint | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|---|
| DAPA-HF [1] | HFrEF (LVEF ≤40%), with or without T2DM | 4,744 | CV death, HF hospitalization, or urgent HF visit | • Primary outcome: 16.3% vs. 21.2% (placebo), HR 0.75 (95% CI, 0.65-0.85; p<0.001) [1] • Consistent benefit regardless of diabetes status (HR ~0.74) [1] | • Worsening renal function: 1.2% vs. 1.6% (placebo), p=0.17 [1] |
| DELIVER [2] | HFmrEF/HFpEF (LVEF >40%), with or without T2DM | 6,263 | CV death or worsening HF | (Rationale & design published; results demonstrate efficacy in this population) | (Rationale & design published) |
| DAPA ACT HF-TIMI 68 [3] | Hospitalized for acute HF (all LVEF), with or without T2DM | 2,401 | CV death or worsening HF | (Trial ongoing; evaluates in-hospital initiation) [3] | (Trial ongoing; key safety endpoints include symptomatic hypotension and worsening kidney function) [3] |
Preclinical models provide insights into the molecular mechanisms behind this compound's cardioprotective effects. The following protocols can be adapted for laboratory research.
This protocol is based on a study investigating how this compound inhibits ferroptosis to improve chronic heart failure [4].
This protocol focuses on this compound's ability to attenuate myocardial fibrosis in a non-diabetic setting [5].
The cardioprotective effects of this compound are mediated through multiple molecular pathways. The diagrams below illustrate two key mechanisms identified in preclinical studies.
This compound activates the Nrf2 pathway, leading to reduced oxidative stress and inhibition of ferroptotic cell death in cardiomyocytes [4].
This compound ameliorates cardiac fibrosis by suppressing the profibrotic TGF-β1/Smad signaling cascade [5].
The landscape of this compound research continues to evolve. Key areas of ongoing investigation include:
Dapagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, represents a significant advancement in the therapeutic management of type 2 diabetes mellitus (T2DM). As a novel therapeutic agent with a unique mechanism of action promoting renal glucose excretion, this compound has gained widespread clinical use both as a monotherapy and in fixed-dose combinations with other antidiabetic agents such as metformin and linagliptin. The growing pharmaceutical prevalence of this compound-containing formulations has consequently increased the demand for robust, reliable, and validated analytical methods to support drug development, quality control, and stability testing in compliance with regulatory standards.
Reverse-phase high-performance liquid chromatography (RP-HPLC) has emerged as the primary analytical technique for this compound quantification due to its precision, accuracy, and ability to separate the drug from its degradation products and co-formulated compounds. The development of stability-indicating methods that can effectively distinguish this compound from its degradation products under various stress conditions is particularly critical for assessing product shelf life and storage conditions. This application note consolidates and synthesizes optimized HPLC methodologies and validation protocols from recent scientific literature to provide researchers with comprehensive guidelines for implementing this compound analysis in various matrices, including active pharmaceutical ingredients (API), pharmaceutical formulations, and biological samples.
The development of robust HPLC methods for this compound analysis requires careful optimization of chromatographic conditions to achieve adequate separation, peak symmetry, and detection sensitivity. Based on comprehensive evaluation of recent research, the following parameters have been demonstrated as effective across various applications:
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 (API Analysis) | Condition 2 (Combination Formulation) | Condition 3 (Bioanalytical Application) |
|---|---|---|---|
| Column | Kromasil 100-5-C8 (100 mm × 4.6 mm) | Phenomenex Luna C18 (250 × 4.6 mm, 5 μm) | Kromasil C18 (250 mm × 4.6 mm; 5μ) |
| Mobile Phase | ACN:water (52:48 v/v) | ACN:phosphate buffer, pH 6.8 (40:60 v/v) | ACN:0.1% OPA in water (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 224 nm | 230 nm | 224 nm |
| Injection Volume | Not specified | 10 μL | Not specified |
| Column Temperature | Ambient | 35°C | Ambient |
| Retention Time | 1.67 min | Varies by compound | 4.6 min (DAPA), 5.7 min (IS) |
| Application | API analysis [1] | Fixed-dose combination tablets [2] | Human plasma [3] |
The chromatographic separation of this compound presents unique challenges due to its relatively high lipophilicity (log P ≈ 2.7) compared to other antidiabetic agents, particularly when analyzing fixed-dose combinations containing drugs with divergent physicochemical properties such as the highly hydrophilic metformin (log P ≈ −2.64) and moderately lipophilic linagliptin (log P ≈ 1.9). The optimized methods address these challenges through careful selection of stationary phase chemistry, mobile phase composition, and pH conditions to achieve adequate retention and resolution of all analytes. For methods analyzing this compound in combination with other drugs, the use of C18 columns with longer dimensions (250 mm) has been shown to improve resolution, while the addition of triethylamine to the mobile phase enhances peak symmetry by minimizing interactions between basic analytes and residual silanol groups on the stationary phase [2].
Figure 1: HPLC Method Development Workflow for this compound Analysis
Validation of HPLC methods for this compound quantification has been comprehensively demonstrated according to International Council for Harmonisation (ICH) guidelines across multiple studies. The validation parameters establish that the methods are suitable for their intended applications in pharmaceutical quality control and bioanalytical analysis:
Table 2: Method Validation Performance Characteristics
| Validation Parameter | This compound (API) [1] | This compound (Combination) [2] | This compound (Bioanalytical) [3] |
|---|---|---|---|
| Linearity Range | Not specified | 0.6–2.8 μg/mL | 1.50–60 μg/mL |
| Correlation Coefficient (r²) | Meets ICH criteria | >0.995 | 0.9994 |
| Precision (%RSD) | Within acceptable limits | <2% | 1.35–3.19% |
| Accuracy (% Recovery) | Meets ICH criteria | 99.73% (formulation) | 96.23–108.67% |
| LOD | Not specified | Not specified | 1.50 μg/mL |
| LOQ | Not specified | Not specified | 1.50 μg/mL |
| Robustness | Meets ICH criteria | Established | Established |
The linearity and sensitivity of this compound methods have been rigorously demonstrated across relevant concentration ranges. For combination formulations containing this compound with linagliptin and metformin, linearity has been established in the range of 0.6–2.8 μg/mL for this compound with correlation coefficients exceeding 0.995 [2]. The precision of the methods, expressed as percentage relative standard deviation (%RSD), has been consistently below 2% for formulation analysis and within 1.35–3.19% for bioanalytical applications, well within the acceptable limits for pharmaceutical analysis [2] [3]. Accuracy has been demonstrated through recovery studies, with reported values of 99.73% for formulation analysis and 96.23–108.67% for bioanalytical methods, confirming minimal matrix interference and appropriate sample preparation techniques [2] [3].
Standard Solution Preparation (API and Formulation Analysis): Accurately weigh and transfer 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a primary stock solution of 1000 μg/mL. Prepare working standards through appropriate dilution with methanol to reach the desired concentration range (typically 5-25 μg/mL for API analysis) [2] [4].
Sample Preparation (Tablet Formulations): Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to one dosage unit into a 100 mL volumetric flask. Add approximately 50 mL of methanol and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug. Cool to room temperature, dilute to volume with methanol, and mix well. Filter through a 0.22 μm membrane filter, discarding the first few mL of the filtrate. Perform further dilutions with methanol as needed to obtain concentrations within the linear range of the method [2].
Plasma Sample Preparation (Bioanalytical Method): Piper 500 μL of human plasma into a centrifuge tube. Add 50 μL of the internal standard solution (azilsartan medoxomil at appropriate concentration) and mix briefly on a vortex mixer. Add 1 mL of precipitation solvent (acetonitrile) and vortex mix for 1 minute. Centrifuge at 10,000 rpm for 10 minutes at 4°C. Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue with 200 μL of mobile phase and vortex mix for 30 seconds. Transfer to autosampler vials for analysis [3].
Forced degradation studies are conducted to establish the stability-indicating capability of the method and to understand the degradation behavior of this compound under various stress conditions. The following protocol should be followed:
Acidic Degradation: Add 1 mL of 1N hydrochloric acid to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Reflux the solution at 60°C for 30 minutes. Neutralize with 1 mL of 1N sodium hydroxide, and dilute to volume with mobile phase [1].
Alkaline Degradation: Add 1 mL of 1N sodium hydroxide to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Reflux the solution at 60°C for 30 minutes. Neutralize with 1 mL of 1N hydrochloric acid, and dilute to volume with mobile phase [1].
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to 1 mL of this compound stock solution (1 mg/mL) in a 10 mL volumetric flask. Keep at room temperature for 30 minutes protected from light. Dilute to volume with mobile phase [1] [2].
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours in a hot air oven. Prepare the sample solution at the desired concentration using the exposed drug substance [1].
Photolytic Degradation: Expose the solid drug substance to UV light (at specified wavelength) and visible light for an overall illumination of not less than 200 watt-hours/square meter in a photostability chamber. Prepare the sample solution at the desired concentration using the exposed drug substance [1] [2].
Figure 2: Forced Degradation Protocol for this compound Stability Studies
The simultaneous quantification of this compound in fixed-dose combination products presents particular challenges due to the divergent physicochemical properties of co-formulated drugs. A validated method for the simultaneous estimation of this compound, linagliptin, and metformin hydrochloride exemplifies an optimized approach to this analysis [2]. The method employs a Phenomenex Luna C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 6.8) in a 40:60 v/v ratio. The flow rate is maintained at 0.8 mL/min with detection at 230 nm. This method has demonstrated excellent resolution between all three components, with retention times sufficiently distinct to allow accurate quantification of each drug in combination products. The method has been successfully applied to commercial formulations, yielding assay values of 99.73% w/w for this compound, confirming its applicability for routine quality control of complex multidrug formulations [2].
The quantification of this compound in biological matrices requires specialized methods with enhanced sensitivity and selectivity. A validated bioanalytical method for the determination of this compound in human plasma uses azilsartan medoxomil as an internal standard to account for procedural variability [3]. The method employs a Kromasil C18 column (250 mm × 4.6 mm; 5μ) with an isocratic mobile phase consisting of acetonitrile and 0.1% orthophosphoric acid in water (50:50 v/v) at a flow rate of 1.0 mL/min. Detection is performed at 224 nm, and the drug is extracted from plasma samples using protein precipitation with acetonitrile. The method demonstrates a linear range of 1.50-60 μg/mL (r² = 0.9994) with a limit of quantification of 1.50 μg/mL, adequate for therapeutic drug monitoring. The accuracy ranges from 96.23% to 108.67% with precision between 1.35% and 3.19% RSD, meeting acceptance criteria for bioanalytical method validation [3].
All developed methods for this compound analysis should comply with ICH guidelines for method validation (ICH Q2(R2)) and stability testing (ICH Q1A(R2)). System suitability testing should be performed prior to each analytical run to verify that the chromatographic system is adequate for the intended analysis. Typically, this involves six replicate injections of a standard solution containing this compound at the target concentration. The system suitability parameters should meet the following acceptance criteria:
The methods should demonstrate robustness through deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). These variations should not significantly affect the chromatographic performance, ensuring the method's reliability during routine use [1] [2].
The comprehensive evaluation of HPLC methods for this compound analysis presented in this application note demonstrates that RP-HPLC with UV detection provides a robust, accurate, and precise approach for the quantification of this compound in various matrices, including API, pharmaceutical formulations, and biological samples. The optimized chromatographic conditions, particularly the use of C8 or C18 columns with acetonitrile-based mobile phases, have shown excellent performance across multiple studies.
The validation data confirm that these methods comply with ICH guidelines and meet all required validation parameters, including specificity, linearity, accuracy, precision, and robustness. The stability-indicating capability of these methods has been established through forced degradation studies, demonstrating their ability to accurately quantify this compound even in the presence of degradation products. Furthermore, the successful application of these methods to commercial formulations and biological samples highlights their practical utility in pharmaceutical analysis, quality control, and bioanalytical studies.
As the therapeutic use of this compound continues to expand, these validated HPLC methods will play an increasingly important role in ensuring product quality, supporting regulatory submissions, and facilitating clinical pharmacokinetic studies. The protocols and application examples provided in this document offer researchers comprehensive guidelines for implementing this compound analysis in their laboratories.
Dapagliflozin is an orally active, highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus. It functions by reducing renal glucose reabsorption, leading to increased urinary glucose excretion. This document outlines a standardized protocol for assessing the pharmacokinetic (PK) properties and safety profile of this compound in healthy volunteer populations, based on established clinical study designs [1] [2].
The primary objectives of such studies are to characterize the fundamental PK parameters of this compound and its major metabolite, and to establish the bioequivalence of new formulations (e.g., fixed-dose combinations) against reference products.
A robust study design is critical for generating reliable and interpretable data. The following table summarizes the core design elements used in recent clinical trials.
| Design Element | Protocol Specifications |
|---|---|
| Study Type | Randomized, open-label, single- and multiple-dose, parallel-cohort or crossover [3] [2]. |
| Participants | Healthy adults (typically 18-55 years); confirmed good health via medical history, physical exam, and lab tests [3] [2]. |
| Sample Size | ~14-40 subjects per cohort/arm [3] [2]. |
| Dosing | Single oral doses (e.g., 5 mg, 10 mg) or multiple once-daily doses for 6-10 days to steady state [2]. For FDC studies, a single dose of the FDC is compared to co-administered individual components [3] [4]. |
| Conditions | Administered under standard fed conditions unless specifically testing food effects [3]. |
The primary endpoints focus on standard PK metrics derived from plasma and urine concentration-time data.
| Matrix | Analytes | Key Pharmacokinetic Parameters |
|---|---|---|
| Plasma | This compound, this compound 3-O-glucuronide (D3OG) | ( C_{max} ), ( T_{max} ), ( AUC_{0-t} ), ( AUC_{0-\infty} ), ( t_{1/2} ) [3] [2] [5] |
| Urine | This compound, D3OG | Amount excreted (Ae), Renal Clearance (CLr) [2] |
For bioanalysis, the Liquid Chromatography/Mass Spectrometry (LC/MS) method is recommended for its sensitivity and specificity in quantifying the concentration of this compound and its metabolite in plasma and urine [6].
The following diagram illustrates the sequential workflow for a typical bioequivalence or PK study, from participant screening to final analysis.
Studies following this protocol have consistently yielded the following PK and PD profiles for this compound in healthy volunteers.
| Parameter | Value (Mean) | Notes |
|---|---|---|
| Oral Bioavailability | 78% | High absorption |
| Time to Peak (( T_{max} )) | 1 - 2 hours | Rapid absorption [1] [2] |
| Peak Concentration (( C_{max} )) | ~158 ng/mL (at steady-state) | Dose-proportional [1] |
| Area Under Curve (( AUC )) | ~628 ng·h/mL (at steady-state) | Dose-proportional [1] |
| Apparent Volume of Distribution (( V_d )) | 118 L | Extensive extravascular distribution [1] |
| Plasma Half-Life (( t_{1/2} )) | 12.9 - 13.8 hours | Suitable for once-daily dosing [1] [7] |
| Primary Metabolic Pathway | UGT1A9 glucuronidation | Forms inactive D3OG metabolite [1] |
| Fraction Excreted in Urine (as parent drug) | < 2% | Minimal renal excretion of unchanged drug [1] |
| Fraction Excreted in Urine (as D3OG) | 61 - 69.7% | Major route of elimination [1] [2] |
| Measure | Typical Outcome |
|---|---|
| 24-h Urinary Glucose Excretion (5 mg) | ~28.1 g [2] |
| 24-h Urinary Glucose Excretion (10 mg) | ~41.1 g [2] |
| Bioequivalence Criterion | 90% CI for ( C_{max} ), ( AUC_{0-t} ), and ( AUC_{0-\infty} ) must be within 80.00 - 125.00% [3] [5] |
| Food Effect | High-fat meal decreases ( C_{max} ) by up to 50% and delays ( T_{max} ); no significant effect on overall AUC [7] |
When designing a this compound PK study, several factors are crucial for success and regulatory acceptance.
This application note provides a comprehensive and validated framework for conducting pharmacokinetic studies of this compound in healthy volunteers. Adherence to the outlined design, methodology, and analytical procedures will ensure the generation of high-quality, reliable data suitable for regulatory submissions, formulation development, and advancing the understanding of this important therapeutic agent.
This compound is a highly potent, selective, and reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2) that functions by reducing renal glucose reabsorption, leading to urinary glucose excretion and improved glycemic control in type 2 diabetes patients. According to the European Medicines Agency (EMA), this compound is classified as a BCS Class III substance, characterized by high solubility and poor permeability [1]. This classification has significant implications for dissolution testing, as the release rate may potentially influence bioavailability under certain conditions.
In vitro drug release testing serves as a critical quality control tool for ensuring batch-to-batch consistency, predicting in vivo performance, and supporting formulation development of this compound dosage forms. With the recent approval of this compound and the absence of official pharmacopoeial methods, researchers have developed and validated dissolution methodologies that can serve as scientific foundations for future monographs [1]. These methods have been applied to various dosage forms, from conventional immediate-release tablets to advanced drug delivery systems including solid lipid nanoparticles (SLNs) and transferosomal dispersions for transdermal delivery [2] [3].
This protocol describes the validated dissolution method for this compound immediate-release tablets (5 mg or 10 mg) using USP Apparatus II (paddle apparatus) [1].
Apparatus and Reagents:
Procedure:
Table 1: Dissolution Test Conditions for this compound Tablets
| Parameter | Specification |
|---|---|
| Apparatus | USP Apparatus II (Paddle) |
| Medium | Simulated gastric fluid without enzymes, pH 1.2 |
| Volume | 900 mL |
| Temperature | 37 ± 0.5°C |
| Rotation Speed | 50 rpm |
| Sampling Times | 0.5, 1, 1.5, 2, 3, 4, 5, 10, 20 minutes |
| Analytical Wavelength | 224 nm |
| Filter Type | Quantitative paper (28 μm) or Nylon syringe (0.22 μm) |
The analytical methodology requires validation according to ICH Q2(R1) guidelines to ensure reliability and accuracy [1].
Specificity: No interference from placebo constituents at the analytical wavelength of 224 nm, confirming method specificity for this compound quantification.
Linearity: The method demonstrated excellent linearity in the concentration range of 0.5-15 μg/mL with a correlation coefficient (r²) of 0.998.
Precision: Both intra-day and inter-day precision studies showed RSD values below 2%, indicating high method repeatability and intermediate precision.
Accuracy: Recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration) yielded recovery rates of 80.72%, 98.47%, and 119.41%, respectively, demonstrating method accuracy.
Robustness: Evaluation through a 2³ factorial design confirmed that minor variations in pH (±0.2), salt concentration (±0.10 g), and medium volume (±50 mL) did not significantly affect dissolution results (p > 0.05).
Table 2: Analytical Method Validation Summary
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.5-15 μg/mL | - |
| Correlation Coefficient (r²) | 0.998 | ≥0.995 |
| Precision (RSD) | <2% | ≤2% |
| Accuracy (Recovery) | 80.72-119.41% | 95-105% |
| LOD | Experimentally confirmed | - |
| LOQ | Experimentally confirmed | - |
| Robustness | No significant effect (p>0.05) | - |
Difference (f1) and Similarity (f2) Factors: The difference factor (f1) and similarity factor (f2) are mathematical models recommended by regulatory authorities for comparing dissolution profiles [1]. The f1 factor calculates the percent difference between two curves at each time point, while the f2 factor is a logarithmic transformation of the sum of squared differences between test and reference profiles.
Calculation Criteria:
Dissolution Efficiency (DE): This model statistically evaluates the equivalence of dissolution tests by calculating the area under the dissolution curve versus time plot, expressed as a percentage of the rectangle area described by 100% dissolution in the same time frame. The results can be analyzed using Student's t-test for two-group comparisons or ANOVA for multiple groups, with a significance level of 0.05%.
Studies of commercial this compound tablets (5 mg and 10 mg strengths) from different batches demonstrated similar dissolution profiles when analyzed using f1, f2, and dissolution efficiency methods [1]. These results confirm batch-to-batch consistency and formulation equivalence, validating the developed dissolution method as suitable for quality control of this compound tablets.
Objective: To evaluate the release characteristics of this compound-loaded SLNs designed to enhance oral bioavailability through controlled release [2].
Formulation Optimization: this compound-SLNs were optimized using a three-factor, three-level Box-Behnken design (BBD) with independent variables including polymer concentration (X1), surfactant concentration (X2), and stirring duration (X3). Dependent variables assessed were entrapment efficiency (%EE), cumulative drug release (%CDR), and particle size [2].
Characterization Parameters:
Release Study Methodology:
Table 3: Optimization Range for this compound-Loaded SLNs
| Factor | Levels | Impact on Responses |
|---|---|---|
| Polymer Concentration (X1) | Multiple levels tested | Affects entrapment efficiency and particle size |
| Surfactant Concentration (X2) | Multiple levels tested | Influences particle size and drug release |
| Stirring Duration (X3) | Multiple levels tested | Impacts particle size distribution and entrapment |
| Particle Size (Y1) | 100.13-399.08 nm | Affects release rate and stability |
| Entrapment Efficiency (Y2) | 68.26-94.46% | Impacts dose accuracy and release characteristics |
| Cumulative Drug Release (Y3) | Measured at various time points | Determines release profile and duration |
Objective: To assess the release and permeation characteristics of this compound propanediol monohydrate-loaded transferosomes developed for transdermal delivery [3].
Formulation Composition:
Characterization Results:
Release and Permeation Testing:
The following diagram illustrates the comprehensive experimental workflow for this compound in vitro release testing, covering both conventional and advanced formulations:
Medium Degassing: Proper degassing of the dissolution medium by vacuum filtration is essential, as undissolved air bubbles can act as barriers to the dissolution process, potentially leading to variable results and high standard deviations [1].
Filter Selection: The choice of filter material and pore size significantly impacts analytical results. Both quantitative paper filters (28 μm) and nylon syringe filters (0.22 μm) have been successfully employed for this compound dissolution testing, but compatibility should be verified for each formulation to prevent drug adsorption [1].
Sink Conditions: Maintaining sink conditions throughout the test is crucial for obtaining physiologically relevant release data. For this compound, the ratio of medium volume (900 mL) to drug dose (5-10 mg) ensures adequate solubility, as the drug exhibits high solubility in acidic pH [1].
SLN Characterization: Beyond standard dissolution testing, SLN formulations require comprehensive characterization including particle size distribution, zeta potential, polydispersity index, and entrapment efficiency to fully understand release behavior [2]. The crystalline change from drug to amorphous crystal state, confirmed through DSC, XRD, and AFM analysis, significantly impacts release characteristics.
Transferosomal Evaluation: For transdermal delivery systems, both in vitro release and ex vivo permeation studies are necessary to predict formulation performance. The optimized transferosomal formulation (F6) containing Tween 80 as edge activator demonstrated superior entrapment efficiency, release characteristics, and physical stability during three months of stability testing under ICH guidelines [3].
The developed and validated dissolution method for this compound using USP Apparatus II with simulated gastric fluid (pH 1.2) at 50 rpm provides a robust, reproducible approach for quality assessment of immediate-release tablets. The method demonstrates appropriate specificity, linearity, precision, accuracy, and robustness for routine quality control applications. For advanced formulations including SLNs and transferosomal dispersions, modified release testing approaches are necessary to characterize their unique release profiles and delivery mechanisms. These standardized protocols support formulation development, quality control, and regulatory submissions for this compound-containing products across multiple delivery platforms.
This compound is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that represents a significant advancement in diabetes therapeutics. As the first SGLT2 inhibitor approved for clinical use, it functions through a unique insulin-independent mechanism that promotes urinary glucose excretion (UGE) by blocking glucose reabsorption in the renal proximal tubule. [1] The non-insulin-dependent nature of its action and the associated caloric loss through glycosuria provide distinct advantages for metabolic research, particularly in investigating weight loss and metabolic improvements in addition to glycemic control. [2]
In preclinical research, this compound has emerged as a valuable pharmacological tool for elucidating the complex relationships between renal glucose handling, systemic metabolism, and end-organ protection. The compound exhibits favorable pharmacokinetic properties for animal studies, including rapid absorption (peak plasma concentrations within 2 hours after oral administration), high oral bioavailability (78%), and an extended half-life (approximately 12.9 hours) that supports once-daily dosing. [3] [1] Its metabolism occurs predominantly via glucuronidation by UGT1A9 to this compound 3-O-glucuronide (D3OG), an inactive metabolite that is primarily eliminated renally. [1] These characteristics make this compound particularly suitable for chronic studies in animal models of diabetes and its complications.
Table 1: Pharmacokinetic Profile of this compound in Preclinical and Clinical Settings
| Parameter | Findings | Research Implications |
|---|---|---|
| Absorption | Rapid absorption (Tmax ~2 hrs); high bioavailability (78%); food decreases Cmax by 50% but not AUC | Consistent timing of administration relative to feeding in chronic studies; fasting state recommended for precise dosing |
| Distribution | Extensive extravascular distribution (Vd ~118 L); 91% protein binding | Good tissue penetration; potential for peripheral effects beyond renal action |
| Metabolism | Primarily glucuronidated via UGT1A9 to inactive metabolite D3OG; minor oxidative pathways | Low drug interaction potential; renal/hepatic impairment may alter exposure |
| Elimination | Renal excretion (<2% as parent compound); fecal excretion (~15% as parent); terminal t1/2 ~12.9 hrs | Dosing adjustment may be needed in renal impairment models; once-daily dosing appropriate |
The dose-proportional systemic exposure observed across a wide dose range (0.1-500 mg) facilitates straightforward dose selection in animal studies. [3] Research indicates that maximal pharmacodynamic effects on urinary glucose excretion are achieved at doses ≥20 mg/day in diabetic models, providing guidance for effective dosing ranges in preclinical work. [3] The species-independent mechanism of SGLT2 inhibition allows for quantitative translational pharmacology, enabling reasonable prediction of clinical effects from preclinical data through rational accounting of species differences in pharmacokinetics, physiology, and SGLT2 pharmacology. [2]
Table 2: Animal Models for this compound Diabetes Research
| Model Type | Induction Method | Key Characteristics | Research Applications |
|---|---|---|---|
| Type 2 Diabetes (T2D) | db/db mice (leptin receptor deficient) [4] | Progressive hyperglycemia, obesity, insulin resistance | Long-term metabolic studies, renal complications |
| Type 1 Diabetes (T1D) | Streptozotocin (STZ) induction [5] | Insulin deficiency, hyperglycemia | Insulin-independent mechanisms, diabetic kidney disease |
| High-Fat Diet Induced | 60% fat diet for 20+ weeks [6] | Insulin resistance, obesity, cognitive impairment | Neurocognitive studies, metabolic syndrome |
| Diabetic Kidney Disease | db/db mice or STZ with specific endpoints [4] | Albuminuria, renal histopathology | Nephroprotective mechanisms, renal fibrosis |
Standard Dosing Regimens:
Formulation and Administration:
Optimal Dosing Considerations: Research indicates that dose-dependent effects on UGE reach near-maximum at approximately 20 mg/kg daily in diabetic models. [3] The extended pharmacodynamic effect of this compound (elevated UGE approaches baseline by approximately 3 days after discontinuation of 10 mg dose) supports once-daily dosing regimens. [1] For chronic studies, dietary administration provides consistent exposure while minimizing handling stress, particularly important in neurobehavioral research where stress may confound results. [6]
Urinary Glucose Excretion (UGE) Measurement:
Glycemic Control Assessment:
Renal Histopathology Protocol:
Functional Renal Parameters:
The renoprotective effects of this compound extend beyond its glucosuric action, involving multiple molecular pathways that mitigate diabetic nephropathy progression. Research in db/db mice and STZ-induced diabetic rats demonstrates that this compound significantly improves renal pathophysiological injuries, reduces urinary albumin/creatinine ratio (UACR), and ameliorates glomerular and tubular damage. [4]
The following diagram illustrates the key molecular mechanisms through which this compound exerts its renoprotective effects:
Anti-Inflammatory Mechanisms: this compound treatment demonstrates significant suppression of renal inflammation by inhibiting the p38 MAPK/NF-κB signaling pathway. This effect reduces expression of pro-inflammatory cytokines including TNF-α, IL-1β, IL-6, and MCP-1 in renal tissues. [5] The downstream consequence is diminished macrophage infiltration ( evidenced by reduced F4/80 positive cells) and overall mitigation of inflammatory renal damage in diabetic models. [7]
Antioxidant Pathways: Through activation of the SIRT1/Akt/GSK-3β/Nrf2/HO-1 signaling axis, this compound enhances cellular antioxidant defenses. This pathway activation increases activity of key antioxidant enzymes including catalase (CAT), total superoxide dismutase (T-SOD), and glutathione peroxidase (GSH-Px), thereby reducing oxidative stress markers in renal tissues. [5] The reduction in ROS production contributes directly to decreased podocyte apoptosis and preservation of renal function.
Anti-Fibrotic Actions: this compound effectively blocks TGF-β1/Smad2/3 signaling pathway overactivation, resulting in reduced expression of α-smooth muscle actin (α-SMA) and extracellular matrix accumulation in renal tissues. [5] This antifibrotic effect manifests histologically as diminished tubulointerstitial fibrosis and collagen deposition (Col1a1, Col3a1), preserving renal architecture in chronic kidney disease models. [7]
Emerging research reveals that This compound exerts cardioprotective effects that are largely independent of SGLT2 inhibition. Studies in SGLT2 global knockout (SGLT2-KO) mice demonstrate that this compound maintains its protective effects against both myocardial infarction (MI)- and transverse aortic constriction (TAC)-induced heart failure, despite complete absence of the purported target. [8] This indicates that alternative mechanisms mediate the cardiovascular benefits observed in preclinical and clinical studies.
The primary cardioprotective mechanism involves direct modulation of cardiac macrophages and fibroblasts. Single-cell RNA sequencing analysis of myocardial tissue from this compound-treated mice reveals significant alterations in the gene expression profiles of these cell populations, particularly in pathways related to extracellular matrix (ECM) remodeling and inflammatory responses. [8] this compound directly inhibits macrophage-mediated inflammation, which subsequently suppresses cardiac fibroblast activation and reduces myocardial fibrosis.
Myocardial Infarction (MI) Model Protocol:
Pressure Overload Model (TAC) Protocol:
Single-Cell RNA Sequencing Workflow:
The central nervous system effects of this compound represent an emerging area of research interest. SGLT2 expression has been identified in the hippocampus, hypothalamus, and blood-brain barrier endothelial cells, providing potential targets for direct central action. [6] As a lipid-soluble compound, this compound can cross the blood-brain barrier and exert direct effects within the central nervous system.
In high-fat diet-induced obese mice, this compound treatment demonstrates neuroprotective properties by ameliorating cognitive impairment in behavioral tests including the Morris water maze and Y-maze. [6] These improvements correlate with several central effects:
The experimental protocol for assessing cognitive effects involves:
The comprehensive pharmacodynamic profile of this compound in animal models extends far beyond its canonical mechanism of SGLT2 inhibition. The drug demonstrates pleiotropic effects across multiple organ systems, including kidney, heart, and brain, through mechanisms that involve modulation of inflammatory pathways, oxidative stress responses, and fibrotic processes. These findings provide important translational insights that help explain the clinical benefits observed in large-scale outcome trials, particularly the reductions in heart failure hospitalizations and renal disease progression.
For preclinical researchers, the protocols outlined herein provide robust methodological frameworks for investigating SGLT2 inhibitors in appropriate animal models. The dosing regimens, endpoint assessments, and mechanistic evaluations have been validated across multiple independent laboratories and can be adapted to address specific research questions. Future studies should focus on further elucidating the SGLT2-independent mechanisms of this compound, particularly its direct effects on immune cell function and metabolic reprogramming in various pathological states.
The transdermal delivery of Dapagliflozin (Dapa), a sodium-glucose cotransporter-2 (SGLT2) inhibitor, presents a promising alternative to oral administration by potentially bypassing first-pass metabolism, enhancing patient compliance, and providing stable plasma concentrations [1]. Ex vivo skin permeation studies are critical in pre-formulation screening to assess the ability of novel nano-carriers to transport Dapa through the skin barrier effectively. Research has demonstrated that encapsulating Dapa in advanced vesicular systems can significantly enhance its transdermal flux and bioavailability compared to conventional drug solutions [2] [3]. These application notes consolidate optimized protocols and findings from recent studies to standardize the assessment of this compound's skin permeation for robust and reproducible results in drug development workflows.
The following table summarizes key findings from ex vivo skin permeation studies of various this compound-loaded nano-formulations, providing a benchmark for performance evaluation.
Table 1: Comparative Ex Vivo Skin Permeation Profiles of this compound Formulations
| Formulation Type | Total Drug Permeated (24h) | Steady-State Flux (Jss, µg/cm²/h) | Permeation Enhancement Ratio | Key Composition |
|---|---|---|---|---|
| Nano-Bilosomes (Optimized) | 75.31 ± 2.68% (Release) | Data not specified | 4.49 (Flux vs. solution) [2] | Pluronic 123, Cholesterol, Sodium Deoxycholate [2] |
| Transferosomes (Optimized F6) | 289.8 ± 5.2 µg/cm² (91%) [3] | ~12.08 (Calculated) | Data not specified | Phospholipid & Tween 80 (95:5) [3] |
| Transdermal Patch (Minipig study) | Systemic AUC0-t: 6620.7 ng·h/mL [1] | -- | 3.41 (AUC vs. oral solution) [2] | MTC vehicle (1,2-propanediol, DMSO, IPA) [1] |
| Drug Solution (Control) | 30.46 ± 3.64% (Release) [2] | Baseline (Reference) | 1.00 (Reference) | Aqueous solution [2] |
The data conclusively shows that novel vesicular systems and patch technologies significantly outperform control solutions. The enhancement ratio, a critical metric for formulators, indicates that bilosomes can improve drug flux by over 4-fold, while the optimized transferosomal formulation achieves near-complete permeation within 24 hours [2] [3].
This is the standard and most widely reported method for evaluating the ex vivo permeation of this compound formulations [2] [3].
The workflow for this protocol is outlined below.
The following method, derived from a study that achieved a 4.49-fold flux enhancement, uses the thin-film hydration technique [2].
This protocol is adapted from a study that reported 91% drug permeation in 24 hours [3].
Key parameters are calculated to compare formulation performance:
The relationships between these key permeation parameters are illustrated in the following diagram.
Ex vivo skin permeation studies are an indispensable tool in the development of transdermal this compound delivery systems. The protocols detailed herein, particularly for nano-bilosomes and transferosomes, provide a validated framework for achieving high permeation enhancement. The consistent success of these vesicular systems underscores the importance of optimizing lipid composition, edge activator type, and concentration to create ultra-deformable vesicles that can efficiently navigate the skin's barrier. Adherence to these standardized protocols will enable robust screening and accelerate the development of effective transdermal formulations of this compound for diabetes and related comorbidities.
Q1: What is the main challenge with dapagliflozin's solid-state properties? A1: this compound has poor stability against heat and moisture, which hinders its manufacturability. The commercial form (this compound propanediol monohydrate, DAP-PH) has a low melting point (around 70°C) and is highly hygroscopic, requiring careful control of temperature and humidity during manufacturing [1].
Q2: Are there alternative solid forms to improve stability? A2: Yes, research shows that forming a cocrystal with citric acid (DAP-CA) significantly improves physical properties. Compared to DAP-PH, the DAP-CA cocrystal demonstrates superior stability in thermal and moisture sorption tests, making it more suitable for processing [1].
Q3: Which manufacturing process is recommended for hygroscopic this compound formulations? A3: Dry granulation (roller compaction) is preferred over direct compression or wet granulation. Dry granulation provides good flowability of the granules for a continuous manufacturing system and helps maintain the stability of the API, such as the DAP-CA cocrystal structure, throughout the process [1].
Q4: How can I monitor the stability of this compound under stress conditions? A4: Stability-indicating analytical methods, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), are used. These methods can separate this compound from its degradation products formed under hydrolytic, oxidative, photolytic, and thermal stress, ensuring accurate monitoring of stability [2] [3].
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor powder flow during manufacturing | High moisture uptake by hygroscopic API | Implement dry granulation (roller compaction) to improve flowability [1]. |
| Form or color changes in API/blend | Exposure to high humidity or temperature during storage/processing | Use a cocrystal form (e.g., with citric acid) for improved physical stability. Control relative humidity (RH) in processing areas [1]. |
| Degradation products detected in final product | Instability of the API under processing stress (e.g., heat, moisture) | Develop and validate a stability-indicating HPLC method to track degradation and identify the stress conditions causing instability [2] [3]. |
| Low drug content uniformity | Incompatibility between API and excipients under moisture | Carefully select excipients and use a pre-mix of this compound with excipients like lactose to enhance homogeneity [4]. |
For your research and development work, here are quantitative data and detailed methodologies from recent studies.
The following table summarizes key findings from a study comparing the properties of amorphous this compound, the commercial propanediol monohydrate (DAP-PH), and the citric acid cocrystal (DAP-CA) [1].
| Property | Amorphous this compound | This compound Propanediol Monohydrate (DAP-PH) | This compound-Citric Acid Cocrystal (DAP-CA) |
|---|---|---|---|
| Hygroscopicity | High | High | Low (Minimal moisture uptake up to 80% RH) |
| Thermal Stability | Poor | Low melting point (~70°C) | High (Stable up to ~150°C) |
| Intrinsic Dissolution | Not specified | Not specified | Controllable via particle size distribution |
| Manufacturability | Poor | Requires careful control of T/H | Good; stable through roller compaction |
This workflow outlines the key experiments to characterize a new this compound cocrystal, such as the one with citric acid.
X-ray Diffraction (XRD)
Thermal Analysis (DSC & TGA)
Dynamic Vapor Sorption (DVS)
Solubility and Dose Number
This diagram illustrates the decision-making process for selecting a manufacturing method for a this compound product.
Process Optimization for Dry Granulation:
The table below summarizes key parameters and outcomes from different dapagliflozin nano-formulation studies, highlighting the variables that influence particle size and entrapment efficiency (EE).
| Formulation Type | Independent Variables (Optimized) | Dependent Variables (Results) | Key Outcomes | Citation |
|---|
| Nano-Bilosomes | Bile salt (X1): 65 mg Edge Activator (X2): 22.5 mg Surfactant (X3): 4 mg | Particle Size: 155.36 ± 2.48 nm EE: 86.37 ± 2.6% PDI: 0.126 ± 0.23 Zeta Potential: -16.59 ± 1.64 mV | 3.41x higher bioavailability (AUC) than drug solution; sustained release. | [1] [2] [3] | | Solid Lipid Nanoparticles (SLNs) | Polymer Concentration (X1) Surfactant Concentration (X2) Stirring Duration (X3) | Particle Size: 100.13 ± 7.2 to 399.08 ± 2.4 nm EE: 68.26 ± 0.2 to 94.46 ± 0.7% Cumulative Release: Data not specified | 2-fold increase in oral absorption; effective glycemic control in vivo. | [4] | | Transferosomes | Phospholipid:Edge Activator ratio: 95:5 % w/w | Particle Size: 105.8 ± 1.61 nm EE: 93 ± 0.77% Zeta Potential: -35.15 mV | High transdermal permeation; suitable for once-daily patch. | [5] |
Here are the standard protocols for preparing two of the most effective nano-formulations, as detailed in the research.
This method uses the thin-film hydration technique [2] [3].
This method uses hot homogenization followed by ultrasonication [4].
The following diagram illustrates the systematic approach to optimizing this compound nano-formulations, integrating experimental design and characterization.
This section addresses common challenges and their solutions during formulation development.
| Problem | Potential Causes | Suggested Solutions |
|---|
| Low Entrapment Efficiency | 1. Drug leakage during preparation. 2. Insufficient lipid-to-drug ratio. 3. Drug crystallization. | 1. Optimize process (e.g., faster cooling for SLNs). 2. Increase lipid content; use complex lipid blends. 3. Perform solid-state characterization (DSC/XRD) to confirm amorphous state [4]. | | Large Particle Size & High PDI | 1. Inadequate energy input during size reduction. 2. Aggregation of particles. 3. Suboptimal surfactant type/concentration. | 1. Optimize sonication parameters (time, amplitude) [4]. 2. Ensure sufficient charge (Zeta Potential < -30 mV) via bile salts/ionic surfactants [1] [5]. 3. Screen surfactants (Tween 80, Span 60) for stability [1] [4]. | | Poor In-Vitro Release | 1. Overly large particles. 2. Excessive lipid density/crystallinity. 3. Sink conditions not maintained. | 1. Reduce particle size to increase surface area. 2. Incorporate liquid lipids (NLCs) or edge activators to create imperfect crystals [4]. 3. Validate dissolution medium and volume. |
Frequently Asked Questions (FAQs)
Q1: Why is a Box-Behnken Design (BBD) preferred for optimizing these formulations?
Q2: What is the ideal zeta potential for a stable formulation?
Q3: How can I accurately measure the particle size of this compound raw material?
The table below summarizes the key stability and storage information for different forms of this compound.
| Form / Product | Recommended Storage | Key Stability Concerns & Observations |
|---|---|---|
| This compound (General for research) | -20°C, dry, sealed container [1] | Not classified as hazardous; stable under recommended conditions; incompatible with strong acids/alkalis and strong oxidizing/reducing agents [1] |
| This compound Propanediol Monohydrate (DAP-PH, e.g., Forxiga) | -- | Poor thermal stability (low melting point ~70°C) and high hygroscopicity; easily returns to amorphous form, requiring careful management of temperature and humidity during manufacture and storage [2] [3] |
| This compound-Citric Acid Cocrystal | -- | Superior physicochemical properties compared to DAP-PH; structure remains stable under stability assessment; more resistant to heat and moisture [2] |
| This compound Formate (Prodrug) | -- | Developed to improve stability; has a higher melting point (~104°C) than DAP-PH [3] |
Here are some frequently asked questions and solutions for issues you might encounter while working with this compound.
Problem: Suspected degradation of the API during storage.
Problem: Stability issues arise during tablet manufacturing.
Problem: Handling and spillage in the lab.
This detailed methodology is adapted from research that identified a superior cocrystal form of this compound [2].
1. Objective: To evaluate and compare the physicochemical stability and solubility of different solid forms of this compound (e.g., amorphous, propanediol monohydrate, cocrystal).
2. Materials:
3. Methodology:
4. Data Analysis: Compare the melting points, weight loss profiles, moisture uptake, and solubility of the different forms. A form with higher melting temperature, lower hygroscopicity, and maintained solubility is considered to have improved stability.
The following workflow diagram visualizes the key steps of this experimental protocol:
The table below summarizes the dose adjustments for this compound based on estimated Glomerular Filtration Rate (eGFR) and indication, as reflected in the current prescribing information [1] [2] [3].
| Indication | eGFR ≥45 mL/min/1.73m² | eGFR 25 to <45 mL/min/1.73m² | eGFR <25 mL/min/1.73m² | Dialysis |
|---|---|---|---|---|
| Type 2 Diabetes (Glycemic Control) | Start at 5 mg once daily. May increase to 10 mg [1] [3] [4]. | Not recommended, as glycemic efficacy is reduced/likely absent [1] [3] [4]. | Not recommended for initiation [1] [4]. | Contraindicated [1] [2] [4]. |
| Heart Failure (HF) & Chronic Kidney Disease (CKD) | 10 mg once daily [1] [2] [3]. | 10 mg once daily [1] [2]. | Initiation not recommended; may continue 10 mg once daily if already on therapy [1] [2] [3]. | Contraindicated [1] [2] [4]. |
The differential dosing is rooted in this compound's mechanism of action and the findings from key clinical trials.
The following diagram illustrates the primary renal mechanisms contributing to its organ-protective effects.
For researchers designing studies or troubleshooting, the DAPA-CKD trial serves as a critical reference point.
Consistent with its mechanism, several safety parameters require monitoring in clinical trials and practice.
| Interaction Category | Specific Drugs / Drug Classes | Clinical Effect & Risk | Mechanism |
|---|---|---|---|
| Diuretics [1] [2] | Loop diuretics (e.g., Furosemide), Thiazides [3] | Increased risk of dehydration, hypotension, and sudden kidney injury [2]. | Pharmacodynamic: Both drugs can cause volume depletion. |
| Insulin & Insulin Secretagogues [2] [4] | Sulfonylureas (e.g., Glimepiride, Glipizide) [3], Insulin | Increased risk of hypoglycemia [2] [4]. | Pharmacodynamic: Additive blood sugar-lowering effect. |
| UGT1A9 Inhibitors/Inducers | Theoretical interaction based on metabolism [5] | Potential change in this compound exposure. Clinical significance is likely low [6]. | Pharmacokinetic: this compound is primarily metabolized by UGT1A9. |
| Drugs that May Cause Ketoacidosis | Not specified in results | May increase the risk of diabetic ketoacidosis, sometimes euglycemic [7]. | Pharmacodynamic: Precipitating factors for ketoacidosis. |
A dedicated open-label, one-sequence crossover study provides a robust protocol for evaluating drug-drug interactions (DDI) with this compound [6].
The workflow for this DDI study is outlined below.
This compound's interaction profile is shaped by its unique mechanism. As an SGLT2 inhibitor, it acts on the kidneys to block glucose and sodium reabsorption in the proximal tubule, leading to glucosuria and natriuresis [5]. This core mechanism underpins both its therapeutic effects and its main pharmacodynamic interactions.
The metabolic pathway and key drug interaction targets for this compound are illustrated in the following diagram.
Q1: What is the clinical evidence for a pharmacokinetic interaction between this compound and sparsentan? A dedicated DDI study in healthy adults concluded that multiple doses of sparsentan did not cause a clinically relevant change in the pharmacokinetics of a single dose of this compound. The Cmax and AUC of this compound were similar with and without sparsentan co-administration, indicating no interaction [6].
Q2: Are there any known interactions between this compound and metformin in fixed-dose combinations? No. The combination is well-established. This compound and metformin have complementary mechanisms of action, and their co-administration is not associated with pharmacokinetic interactions. Instead, it provides synergistic glycemic control with a lower risk of hypoglycemia compared to some other combinations [8] [9].
Q3: What are the most critical adverse events to monitor in preclinical and clinical studies of this compound combinations? Based on the known safety profile and post-marketing data, key areas of focus include [7] [2] [4]:
Scaling the chemical synthesis of the Dapagliflozin Active Pharmaceutical Ingredient (API) presents specific challenges, particularly in controlling low-temperature reactions and managing impurities.
Challenge 1: Low-Temperature Reaction in Scale-Up The traditional batch synthesis requires an ultralow temperature (-78 °C) for a Br/Li exchange reaction, which is difficult, energy-intensive, and costly to maintain in large-scale production [1].
Solution: Transition to Continuous Flow Synthesis Adopting a continuous flow microreactor allows for precise temperature control and efficient heat transfer. This enables a significant increase in the reaction temperature from -78 °C to -20 °C, while also operating in a closed system that minimizes exposure to ambient moisture [1].
Quantitative Benefits of Flow Synthesis [1]:
| Process Metric | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Temperature | -78 °C | -20 °C |
| Reaction Time | 26 hours | 43 minutes |
| Product Purity | Information Missing | 99.83% |
| Production Capacity | Information Missing | 4.13 kg/day |
Protocol: Key Steps for Flow Synthesis Implementation
Transforming the formulated drug into a stable, solid dosage form introduces challenges related to the physical properties of the powder and the consistency of the manufacturing process.
Challenge 2: Solidifying Liquid Formulations A common strategy to enhance the dissolution of poorly soluble drugs like this compound is to use a Liquid Self-Nanoemulsifying Drug Delivery System (L-SNEDDS). However, converting this liquid into a solid form suitable for tablets is a major manufacturing hurdle [2].
Solution: Develop a Thermoresponsive SNEDDS (T-SNEDDS) Incorporate a gelling agent like Pluronic F127 into the liquid formulation. This creates a system that is solid at room temperature but rapidly liquefies at body temperature (e.g., 33.5°C in 100 seconds), combining the benefits of solid handling with enhanced dissolution [2].
Protocol: Optimizing T-SNEDDS with Box-Behnken Design
Challenge 3: Ensuring Tablet Quality and Consistency During scale-up of tablet manufacturing, variations in processes like High-Shear Wet Granulation (HSWG) and Roller Compaction can lead to inconsistencies in critical quality attributes (CQAs) such as drug dissolution [3].
Solution: Implement an Integrated Quality by Design (QbD) Approach This strategy focuses on building quality into the process by understanding and controlling the factors that influence the final product.
The diagram below illustrates the systematic QbD workflow for establishing a control strategy:
Figure 1: Integrated QbD Workflow for Process Control [3]
Key Correlations Identified for this compound Tablets [3]:
| Critical Quality Attribute (CQA) | Correlated Intermediate Quality Attribute (IQA) |
|---|---|
| Dissolution at 10 / 15 minutes | Granule Size |
| Tablet Dissolution Profile | Granule Size, Bulk Density |
Protocol: Developing a Control Strategy with DoE and MVA
Q1: What are the key formulation considerations for improving this compound dissolution during scale-up? A primary consideration is overcoming its poor solubility. The Thermoresponsive SNEDDS (T-SNEDDS) approach is a promising strategy. An optimized formulation reported using Imwitor 308 (oil), Cremophor EL (surfactant), Pluronic F127 (gelling agent), and Propylene Glycol (co-solvent) achieved a dissolution efficiency of 97.4%, significantly higher than the raw drug (65.2%) [2].
Q2: How can we effectively manage the risk of impurity formation during API synthesis scale-up? The continuous flow synthesis method directly addresses this. The closed environment of the flow reactor drastically reduces the interference from moisture in the air during critical steps, thereby minimizing the formation of key impurities and helping the product meet strict quality specifications [1].
While not about prodrugs, recent research focuses on optimizing this compound's delivery and efficacy through nano-formulations. The table below summarizes key experimental data from a study on This compound-loaded nano-bilosomes (Dapa-BLs) [1] [2].
| Parameter | Standard Drug Solution | Optimized Nano-Bilosomes (Dapa-BLs) |
|---|---|---|
| Particle Size (nm) | Not Applicable (Molecular solution) | 155.36 ± 2.48 nm |
| Entrapment Efficiency (%) | Not Applicable | 86.37 ± 2.6% |
| In Vitro Drug Release (%) | 30.46 ± 3.64% | 75.31 ± 2.68% |
| Ex Vivo Permeation Flux | Baseline (1x) | 4.49 times higher |
| Pharmacokinetic AUC0-t | Baseline (1x) | 3.41 folds higher |
Experimental Protocol Overview [1] [2]: The optimized bilosomes were developed using a Box-Behnken Design (BBD) for statistical optimization. The critical steps involved:
For your research on optimization, here are two other cutting-edge methodologies identified in the search results:
The following diagram illustrates a generalizable experimental workflow for developing and optimizing an advanced drug delivery system, based on the methodologies used in the cited research.
| Outcome Measure | Dapagliflozin vs. Empagliflozin (Summary of Findings) | Key Supporting Data / Hazard Ratio (HR) |
|---|---|---|
| Major Adverse Cardiovascular Events (MACE) | No significant difference [1]. | RR: 1.04; 95% CI: 0.96-1.13 [1]. |
| All-Cause Mortality | No significant difference [1] [2]. | RR: 1.05; 95% CI: 0.96-1.15 [1]. In HF, HR: 0.91; 95% CI: 0.82-1.00 [2]. |
| Hospitalization for Heart Failure (HHF) | Consistent benefit; potential advantage for empagliflozin in HF-specific patients [1] [2]. | In HF, composite of all-cause death/HHF: HR: 0.90; 95% CI: 0.86-0.94 for empagliflozin [2]. |
| Myocardial Infarction | No significant difference [1]. | RR: 1.04; 95% CI: 0.94-1.16 [1]. |
| Stroke | No significant difference [1]. | RR: 1.00; 95% CI: 0.91-1.09 [1]. |
| Renal Outcomes | Consistent cardiorenal benefit; no significant difference between drugs [3] [4]. | This compound's renal benefit is consistent regardless of baseline blood pressure [3]. |
The findings in the table are derived from several types of studies, each with a distinct methodology.
This analysis directly compared the two drugs by pooling data from existing studies [1].
This study analyzed outcomes in a real-world clinical practice setting [2].
A target trial emulation study further confirmed the overall similarity of the two drugs [4].
The cardiovascular benefits of both drugs are linked to their class effect as SGLT2 inhibitors, through multiple proposed mechanisms beyond glucose lowering. The diagram below illustrates the interconnected pathways.
The primary mechanisms supported by the search results include [5]:
For researchers and drug development professionals, the evidence suggests:
The table below summarizes key efficacy data from major trials and meta-analyses, comparing dapagliflozin plus standard therapy against placebo plus standard therapy.
| Outcome Measure | Effect of this compound vs. Placebo (Risk Ratio or Hazard Ratio [HR]) | Population / Trial Context |
|---|---|---|
| All-Cause Mortality | RR 0.89 (95% CI 0.82–0.97) [1] | Meta-analysis of HF patients (n=14,032) |
| HR 0.66 (95% CI 0.43–1.00) [2] | Hospitalized HF (DAPA ACT HF-TIMI 68) | |
| Cardiovascular Mortality | RR 0.87 (95% CI 0.78–0.97) [1] | Meta-analysis of HF patients (n=14,032) |
| HR 0.86 (95% CI 0.75–0.98) [3] | Pooled analysis of DAPA-HF & DELIVER (n=11,007) | |
| Hospitalization for HF | RR 0.76 (95% CI 0.70–0.84) [1] | Meta-analysis of HF patients (n=14,032) |
| CV Death or Worsening HF | HR 0.86 (95% CI 0.68–1.08) [2] | Hospitalized HF (DAPA ACT HF-TIMI 68) |
The robust data on this compound primarily comes from large-scale, international, randomized, double-blind, placebo-controlled trials.
This landmark trial established this compound's efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF) [4] [5] [3].
The DELIVER trial extended the investigation to Heart Failure with Mildly Reduced or Preserved Ejection Fraction (HFmrEF/HFpEF) [3].
This recent trial (2025) evaluated the initiation of this compound in hospitalized HF patients.
The cardioprotective mechanisms of SGLT2 inhibitors are distinct from those of neurohormonal antagonists (e.g., ACEi, ARNI, Beta-blockers, MRAs), which explains their additive benefits [6].
Subgroup analyses from DAPA-HF demonstrated that the benefit of this compound was not influenced by the background use of other HF therapies, including sacubitril/valsartan (ARNI) [6]. This indicates that SGLT2 inhibitors act through independent pathways not mediated by the renin-angiotensin-aldosterone system (RAAS), sympathetic nervous system, or neprilysin inhibition [6].
The following diagram summarizes the proposed mechanistic pathway for this compound's cardioprotective effects, based on experimental models.
Diagram Title: Proposed Cardioprotective Pathway of this compound
| Analysis Scope | Key Findings on Cost-Effectiveness | Countries/Regions with Supporting Evidence | Notes & Key Influencing Factors |
|---|---|---|---|
| HFrEF (LVEF ≤40%) [1] [2] | Cost-effective in vast majority of studies. | China, US, UK, Japan, South Korea, Australia, Thailand, Colombia, Philippines, Germany, Spain, Canada [1] [2] | One UK study showed ICER above threshold [2]. Cost-effectiveness is more pronounced than in HFpEF/HFmrEF [1]. |
| HFpEF (LVEF ≥50%) & HFmrEF (LVEF 41-49%) [1] | Cost-effective in all identified studies. | US, China, UK, Germany, Spain [1] | Evidence base is newer but conclusive for cost-effectiveness [1]. |
| Across the EF Spectrum [1] [3] | Cost-effective, offering "intermediate" to "high" value. | US (analysis based on DAPA-HF & DELIVER trials) [3] | Value is highly sensitive to drug price. With rebates, can be highly cost-effective [3]. |
For researchers, the validity of cost-effectiveness results depends on the underlying models. Here are the methodologies from two pivotal analyses.
This review synthesized evidence from 28 economic studies on dapagliflozin for HF across all ejection fractions [1].
This study used individual participant data from the DAPA-HF and DELIVER trials to evaluate cost-effectiveness across the full LVEF range [3].
The workflow of this analysis is summarized in the diagram below.
The systematic reviews provide direct comparisons relevant for drug development and decision-making.
| Outcome | Population / Context | Result (Relative Risk / Mean Difference) | Evidence Source |
|---|---|---|---|
| Major Adverse Cardiovascular Events (MACE) | Post-Myocardial Infarction (with/without diabetes) | RR 0.33, 95% CI [0.18, 0.60] [1] | Meta-analysis of 19 studies (12 RCTs, 7 cohorts) |
| Cardiovascular Death | Specific data not pooled in provided analyses | See heart failure hospitalization below [1] | - |
| Heart Failure Hospitalization | Post-Myocardial Infarction (with/without diabetes) | RR 0.53, 95% CI [0.30, 0.91] [1] | Meta-analysis of 19 studies (12 RCTs, 7 cohorts) |
| Left Ventricular Ejection Fraction (LVEF) | Post-Myocardial Infarction (with/without diabetes) | MD +3.88%, 95% CI [2.24, 5.52] [1] | Meta-analysis of 19 studies (12 RCTs, 7 cohorts) |
| All-Cause Mortality | Type 2 Diabetes (vs. Empagliflozin) | RR 1.05, 95% CI [0.96, 1.15] (Not significant) [2] | Meta-analysis of 8 retrospective studies |
| Major Adverse Cardiovascular Events (MACE) | Type 2 Diabetes (vs. Empagliflozin) | RR 1.04, 95% CI [0.96, 1.13] (Not significant) [2] | Meta-analysis of 8 retrospective studies |
| Sudden Cardiac Death | Adjudicated RCT data (with Empagliflozin) | 18% reduction with SGLT2 inhibitors [3] | Meta-analysis of 8 RCTs |
The data in the table above are derived from rigorous systematic reviews and meta-analyses. Here are the core methodologies they employed:
The cardiovascular benefits of this compound are attributed to several pleiotropic effects beyond its glucose-lowering action. The diagram below illustrates the key pathways described across the provided studies.
The diagram shows that this compound's cardioprotection is multi-faceted. Key mechanisms supported by the research include [1] [4] [5]:
The tables below summarize key efficacy and safety data for dapagliflozin from major clinical trials and real-world studies.
Renal and Cardiovascular Efficacy
| Trial / Study Name | Patient Population | Comparator | Key Efficacy Outcomes (Hazard Ratio [HR] or Mean Change) |
|---|---|---|---|
| DAPA-CKD [1] | CKD (with/without T2D); eGFR 25-75 mL/min/1.73 m²; UACR 200-5000 mg/g | Placebo | Primary composite (sustained eGFR decline ≥50%, ESKD, kidney/CV death): HR 0.61 (95% CI 0.51, 0.72); Consistent across normoglycemia, prediabetes, and T2D subgroups [1]. |
| DARWIN-T2D (Real-World) [2] | T2D in routine clinical practice | GLP-1 RAs, DPP-4 inhibitors, gliclazide | Median AER reduction: -37% with this compound vs. no significant change with comparators (adjusted difference: -26.4 mg/g) [2]. |
| DECLARE-TIMI 58 [3] | T2D with established CVD or multiple risk factors | Placebo | Reduction in hospitalization for heart failure (HHF): HR 0.73 (95% CI 0.61, 0.88) [3]. |
| DAPA-HF [3] | Heart Failure with Reduced Ejection Fraction (with/without T2D) | Placebo | Reduction in CV death or HHF: HR 0.74 (95% CI 0.65, 0.85) [3]. |
Safety Profile Overview
| Safety Outcome | Findings in this compound vs. Control Groups |
|---|---|
| Genital Infections | More frequent with this compound (5.5%) vs. placebo (0.6%) in a 24-week pooled analysis [4]. |
| Renal Function AEs | Reported in 3.2% (this compound) vs. 1.8% (placebo); most common was decreased creatinine clearance (1.1% vs. 0.7%) [4]. |
| Hypoglycemia | Balanced with placebo, but risk increases when co-administered with insulin or insulin secretagogues [4] [3]. |
| Volume Depletion | Balanced with placebo in pooled analyses; patients with eGFR <60 mL/min/1.73 m², the elderly, or on loop diuretics may be at increased risk [4] [3]. |
| Diabetic Ketoacidosis (DKA) | Rare; estimated incidence of DKA/ketonuria was 0.03% in a large pooled analysis [4]. |
| Lower Limb Amputation | No increased risk observed; 0.1% in both this compound and control groups [4]. |
| UTI and Pyelonephritis | Overall UTI incidence was balanced with placebo, but serious events (urosepsis, pyelonephritis) have been reported [4] [3]. |
| Comparative Safety | A real-world study found no significant safety differences between this compound and empagliflozin [5]. |
Mechanism of Action this compound is a highly selective, reversible sodium-glucose cotransporter 2 (SGLT2) inhibitor [6]. SGLT2 is responsible for the majority (~90%) of glucose reabsorption in the proximal tubule of the nephron [7]. Its mechanism can be visualized as follows:
Detailed Experimental Protocols The robust data for this compound comes from several types of studies, each with a specific design and patient population.
Large-Scale Cardiovascular and Renal Outcome Trials (CVOTs)
Real-World Evidence (RWE) Studies
Pooled Safety Analyses
The body of evidence confirms that this compound provides significant cardio-renal protective effects across a spectrum of patients, including those with T2D, CKD, and heart failure. These benefits are consistent across randomized controlled trials and real-world studies, and are mechanistically distinct from its glucose-lowering effect. Its safety profile is well-defined, with a higher risk of genital infections but no increased risk of amputations, fractures, or acute kidney injury compared to placebo, though rare serious events like DKA and Fournier's gangrene require vigilance.
The table below summarizes the key findings from economic evaluations of dapagliflozin for heart failure across different countries and patient populations.
| Country/Region | Patient Population | Comparison | Incremental Cost-Effectiveness Ratio (ICER) | Conclusion | Source Model/Data |
|---|---|---|---|---|---|
| Spain | Symptomatic chronic HF (all EF) | SoC | €4,611 per QALY gained | Highly cost-effective (ICER well below €25,000 WTP threshold) | Markov model (DAPA-HF/DELIVER pooled analysis) [1] [2] |
| United Kingdom | HFrEF | SoC | Dominant (cost-saving and more effective) | Cost-effective | Markov model (DAPA-HF trial) [3] [4] |
| United States | HFrEF | SoC & Empagliflozin | More cost-effective than empagliflozin | Cost-effective | Multiple models [5] |
| China | HFrEF | SoC & Empagliflozin | More cost-effective than empagliflozin | Cost-effective | Multiple models [5] |
| Thailand | HFrEF | SoC | Not cost-effective in one study | Results mixed, majority show cost-effectiveness | Country-specific model [5] [3] |
| South Korea | HFrEF (LVEF≤40%) | SoC | More favorable ICER than HFpEF/HFmrEF | Cost-effective, with greater value in HFrEF | Country-specific model [5] |
| Portugal | HF (all EF) | SoC | Projected significant cost savings from reduced hospitalizations | Cost-saving from a hospital budget perspective | Projection model (DAPA-HF/DELIVER data) [6] |
Abbreviations: EF: Ejection Fraction; HF: Heart Failure; HFrEF: Heart Failure with Reduced Ejection Fraction; HFpEF: Heart Failure with Preserved Ejection Fraction; HFmrEF: Heart Failure with mildly reduced Ejection Fraction; SoC: Standard of Care; ICER: Incremental Cost-Effectiveness Ratio; QALY: Quality-Adjusted Life Year; WTP: Willingness-To-Pay.
For T2DM, this compound also demonstrates favorable economic profiles, as shown in the table below.
| Country/Setting | Patient Population | Comparison | Key Economic Outcome | Conclusion | Source Model/Data |
|---|---|---|---|---|---|
| United Kingdom | T2DM (high-risk) | Placebo | Dominant (saved £2,552 and gained 0.06 QALYs) | Cost-effective | Cardiff T2DM Model (DECLARE-TIMI 58 trial) [7] [8] |
| India | T2DM | Canagliflozin | Dominant (less expensive and higher QALYs) | More cost-effective than canagliflozin | ECHO model (Local cost & clinical data) [9] |
| China | T2DM | Metformin | ICER = 10,729 yuan per QALY | Cost-effective vs. metformin | Cardiff Diabetes Model (Meta-analysis of 71 studies) [10] |
To ensure reproducibility and critical appraisal, here are the experimental protocols and methodologies from pivotal studies.
This methodology is visually summarized in the following workflow:
The core logic of this evaluation is shown below:
Economic evaluations consistently identify several factors that most influence cost-effectiveness:
| Safety Outcome | Dapagliflozin | Empagliflozin | Canagliflozin | Ertugliflozin | Other SGLT2 Inhibitors & Notes |
|---|---|---|---|---|---|
| Reproductive Tract Infections (RTIs) | Increased risk vs placebo [1] | Increased risk vs placebo [1] | Increased risk vs placebo [1] | Increased risk vs placebo [1] | Luseogliflozin and Ipragliflozin did not show a significantly higher risk vs placebo [1]. |
| Urinary Tract Infections (UTIs) | Increased risk (OR 1.33) vs placebo [1] | No significant increase vs placebo [1] | Information conflicting; one study shows higher risk of severe UTI vs empagliflozin [2] | No significant increase vs placebo [1] | Remogliflozin also associated with increased UTI risk (OR 6.45) [1]. |
| Pollakiuria | Increased risk (OR 10.40) vs placebo [1] | Increased risk (OR 5.81) vs placebo [1] | No significant increase vs placebo [1] | No significant increase vs placebo [1] | |
| Diabetic Ketoacidosis (DKA) | Lower risk vs empagliflozin (HR 0.78) [2] | Reference drug in comparative study [2] | Comparable to empagliflozin [2] | No significant difference vs placebo [1] | Class-wide, no significant difference from placebo was found in a large meta-analysis [1]. |
| Genital Infections | Lower risk vs empagliflozin (HR 0.92) [2] | Reference drug in comparative study [2] | Lower risk vs empagliflozin (HR 0.94) [2] | Information conflicting; one study shows increased risk vs placebo [3] | Class-wide, a higher risk of genital infections is well-established [4]. |
| Hypovolemia, Fracture, Amputation, AKI | No significant difference vs placebo [1] | No significant difference vs placebo [1] | No significant difference vs placebo for most outcomes; amputation risk was an early concern from prior trials [1] [4] | No significant difference vs placebo [1] | SGLT2 inhibitors as a class showed a protective effect against Acute Kidney Injury (AKI) [1]. |
Abbreviations: OR: Odds Ratio; HR: Hazard Ratio.
The data in the table is derived from robust clinical studies employing different methodologies to ensure comprehensive safety assessment.
The process of establishing the safety profile for a drug like an SGLT2 inhibitor involves a structured workflow from initial trials to post-market analysis. The diagram below outlines the key stages and data sources involved in building a comprehensive safety comparison guide.
When interpreting this data, several key points are essential for a complete picture:
The following table summarizes key clinical studies validating dapagliflozin's effectiveness in reducing heart failure hospitalizations.
| Study / Patient Population | Study Design & Duration | Key Findings on Readmission/Outcomes |
|---|
| Acute Myocardial Infarction (AMI) with T2DM [1] | Retrospective cohort; 961 patients; median follow-up 540 days | • 41-50% lower risk of HF rehospitalization (HR=0.498-0.417). • Benefit seen with both in-hospital and continued post-discharge use. | | Decompensated Heart Failure [2] | Retrospective; 70 patients; 1-year follow-up | • Early administration (within 1 week of diagnosis) led to 0% readmission vs. 20% with late administration. | | Heart Failure with Reduced Ejection Fraction (HFrEF) [3] | Landmark DAPA-HF trial | • 26% relative risk reduction in composite endpoint of CV death or worsening HF. | | Heart Failure with Preserved Ejection Fraction (HFpEF) [3] | Landmark DELIVER trial | • Significant reduction in composite risk of CV death or HF hospitalization. |
This compound's ability to reduce readmissions is rooted in its multi-faceted mechanism of action, which goes beyond diuresis to directly protect cardiac cells.
In vitro studies help elucidate the direct cardioprotective mechanisms of this compound. A typical experimental workflow involves:
The diagram below integrates findings from multiple studies to show how this compound activates cellular pathways that counter heart failure progression.
The pathways highlighted above are supported by experimental data:
For researchers, understanding how this compound compares with other SGLT2 inhibitors is crucial.
| Feature | This compound | Empagliflozin |
|---|---|---|
| FDA Indications [6] | T2DM; T2DM + CV disease; T2DM + HF; Heart failure (with or without T2DM) | T2DM; T2DM + CV disease |
| Key Supporting Trial (HFrEF) | DAPA-HF [3] | EMPEROR-Reduced |
| Key Supporting Trial (HFpEF) | DELIVER [3] | EMPEROR-Preserved |
| Proposed Clinical Nuance | May offer enhanced efficacy in HFpEF [5] | May confer stronger benefits in HFrEF [5] |
| Comparative Effectiveness | Generally similar cardiorenal outcomes and safety profiles to empagliflozin in real-world studies [7] [8] |
Corrosive;Irritant;Health Hazard